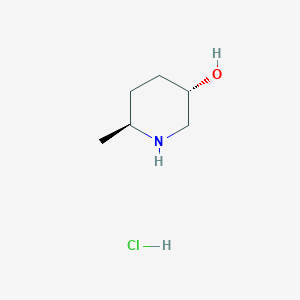

(3S,6S)-6-Methylpiperidin-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,6S)-6-methylpiperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-2-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAKSPCPLYSNC-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431473-23-2 | |

| Record name | 3-Piperidinol, 6-methyl-, hydrochloride (1:1), (3R,6R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431473-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Stereochemical and Conformational Analysis of 3s,6s 6 Methylpiperidin 3 Ol Hydrochloride

Absolute Configuration Assignment Methodologies

Determining the exact spatial orientation of substituents at the chiral centers, C3 and C6, is essential for defining the (3S,6S) stereochemistry of 6-Methylpiperidin-3-ol (B1593996) hydrochloride. Several powerful analytical techniques are utilized for this purpose.

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, including their absolute configuration. springernature.comnih.gov The technique relies on the diffraction of X-rays by a crystalline solid. While a standard diffraction experiment readily reveals the relative arrangement of atoms, establishing the absolute configuration requires the phenomenon of anomalous dispersion. mit.edu

This effect occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal, causing slight differences in the diffraction pattern between a molecule and its mirror image (enantiomer). mit.edued.ac.uk Historically, this required the presence of atoms heavier than oxygen, such as halogens or sulfur, to produce a sufficiently strong anomalous signal. mit.edu Consequently, light-atom molecules like the title compound often needed to be derivatized with a heavy atom to facilitate analysis.

However, advancements in X-ray sources, detectors, and analytical methods now often permit the determination of absolute configuration from the weak anomalous scattering of lighter atoms like oxygen, provided high-quality crystals are available. mit.edu The analysis of a suitable crystalline derivative of (3S,6S)-6-Methylpiperidin-3-ol hydrochloride would yield precise atomic coordinates, bond lengths, and bond angles. A key parameter in this analysis is the Flack parameter; a value close to zero for a given configuration confirms its correctness with high confidence. ed.ac.uk

For instance, studies on similar chiral piperidine (B6355638) derivatives have successfully used this method to unambiguously assign the absolute configuration at their stereocenters. nih.gov

Table 1: Example Crystal Data Parameters from X-ray Crystallographic Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) of the unit cell axes. | a = 9.02 Å, b = 11.62 Å, c = 18.94 Å |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of the two polarizations, is a primary tool for investigating stereochemistry in solution.

Electronic Circular Dichroism (ECD) examines electronic transitions (typically in the UV-Vis range), while Vibrational Circular Dichroism (VCD) probes vibrational transitions in the infrared region. For a molecule like this compound, which may lack strong UV-Vis chromophores, VCD can be particularly powerful.

The absolute configuration is determined by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated through quantum-chemical calculations, often using Density Functional Theory (DFT). rsc.org By calculating the theoretical spectrum for one enantiomer (e.g., the (3S,6S) form), a direct comparison with the experimental spectrum can confirm the absolute configuration. A good match between the experimental and calculated spectra provides strong evidence for the assigned configuration. rsc.org

Advanced NMR Spectroscopy for Stereochemical Assignment (e.g., NOESY, J-based analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Advanced NMR techniques can provide detailed stereochemical information through the analysis of two key parameters: the Nuclear Overhauser Effect (NOE) and scalar (J) couplings.

The Nuclear Overhauser Effect SpectroscopY (NOESY) is a 2D NMR experiment that detects protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. nih.govresearchgate.net For (3S,6S)-6-Methylpiperidin-3-ol, a NOESY experiment would reveal spatial correlations between the protons on the piperidine ring. For example, observing an NOE between the proton at C6 and a proton at C3 would provide information about their relative orientation (cis or trans), which is crucial for confirming the stereochemical assignment.

J-based or coupling constant analysis provides information about the dihedral angle between adjacent protons. The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons via the Karplus equation. mdpi.com In a piperidine ring, the ³JHH values between adjacent protons can distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, which in turn helps to define the relative stereochemistry of the substituents. ipb.pt

Table 2: Representative ³JHH Coupling Constants and Corresponding Dihedral Angles

| Proton Relationship | Typical Dihedral Angle | Expected ³JHH (Hz) |

|---|---|---|

| Axial-Axial | ~180° | 10 - 14 |

| Axial-Equatorial | ~60° | 2 - 5 |

Conformational Preferences and Dynamics of the Piperidine Ring

The six-membered piperidine ring is not planar and exists in various conformations, most commonly chair and boat forms. The substituents on the ring influence the energetic preference for these conformations.

Theoretical and Computational Studies of Ring Conformations (e.g., DFT, Molecular Mechanics)

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules. Methods like Molecular Mechanics (MM) and Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of different conformers of (3S,6S)-6-Methylpiperidin-3-ol. nih.govrsc.org

For a substituted piperidine, the primary conformations of interest are the two chair forms where the substituents can be either axial or equatorial. For the (3S,6S) isomer, this would involve a chair conformation with the 6-methyl group in an equatorial position and the 3-hydroxyl group in either an axial or equatorial position, and the corresponding ring-flipped conformer.

Computational studies can predict which chair conformation is lower in energy and thus more populated at equilibrium. nih.gov These calculations can also identify higher-energy twist-boat or boat conformations that might be part of the conformational equilibrium or act as transition states for ring inversion. nih.govrsc.org

Spectroscopic Probes of Conformational Equilibria (e.g., Variable Temperature NMR, Rotational Spectroscopy)

Experimental validation of computational predictions is achieved through spectroscopic methods. Variable Temperature (VT) NMR is a key technique for studying dynamic processes like ring inversion in piperidines. rsc.org

At room temperature, if the ring inversion is fast on the NMR timescale, the observed spectrum is an average of the contributing conformers. As the temperature is lowered, the rate of inversion slows down. At a sufficiently low temperature (the coalescence point), the signals for the individual conformers can be resolved. nih.gov

By integrating the signals of the distinct conformers at low temperature, their relative populations can be determined. This allows for the calculation of the Gibbs free energy difference (ΔG) between the conformers. nih.govrsc.org For (3S,6S)-6-Methylpiperidin-3-ol, VT-NMR could be used to determine the energy difference between the chair conformer with an equatorial hydroxyl group and the one with an axial hydroxyl group, providing quantitative insight into the conformational preference of the molecule. rsc.org

Influence of Substituents on Ring Conformation and Reactivity

The conformational landscape of the piperidine ring in this compound is significantly influenced by the stereochemical orientation of its methyl and hydroxyl substituents. These groups dictate the preferred chair conformation and modulate the reactivity of the molecule through a combination of stereoelectronic effects and intramolecular hydrogen bonding. The protonation of the piperidine nitrogen introduces further complexity, influencing the electronic character of the ring and the nature of non-covalent interactions.

Stereoelectronic Effects of Methyl and Hydroxyl Groups

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and stability, are paramount in determining the conformational preferences of this compound. The key interactions at play are the anomeric and gauche effects, which arise from the interplay of the nitrogen lone pair and the antibonding orbitals of adjacent substituents.

In the protonated state, as is the case with the hydrochloride salt, the nitrogen lone pair is engaged in a bond with hydrogen. However, the principles of stereoelectronic interactions still apply to the σ-bonds within the ring. For the (3S,6S) stereoisomer, both the methyl group at C6 and the hydroxyl group at C3 are in a cis relationship. This arrangement forces one substituent to be axial and the other equatorial in a standard chair conformation to minimize steric hindrance.

Anomeric and Related Hyperconjugative Effects:

The anomeric effect generally describes the preference for an axial conformation of an electronegative substituent at the C2 position of a heterocycle due to a stabilizing hyperconjugative interaction between the heteroatom's lone pair and the antibonding σ* orbital of the C-substituent bond. In piperidines, a related nN → σC-X interaction can influence conformational equilibria. For the hydroxyl group at C3, a hyperconjugative interaction can occur between the nitrogen lone pair and the σC-O orbital. nih.gov The strength of this interaction is dependent on the dihedral angle between the interacting orbitals, being maximal in an anti-periplanar arrangement.

In the case of (3S,6S)-6-Methylpiperidin-3-ol, the preferred chair conformation would likely place the larger methyl group in an equatorial position to minimize steric strain, forcing the hydroxyl group into an axial position. This axial orientation of the hydroxyl group allows for a potentially stabilizing gauche interaction.

Gauche Effects:

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative groups are positioned at a dihedral angle of approximately 60°. beilstein-journals.orgbeilstein-journals.org In the context of the title compound, with an axial hydroxyl group and an equatorial methyl group, the key gauche interactions would be between the C-O bond and the C-C and C-N bonds of the ring.

Computational studies on substituted piperidines and related heterocyclic systems have provided insights into the energetic contributions of these effects. The following table summarizes typical energetic penalties and stabilizations associated with substituent orientations in piperidine rings, derived from general principles and studies on analogous compounds.

| Interaction | Description | Typical Energy Contribution (kcal/mol) |

|---|---|---|

| A-value (Methyl) | Steric strain of an axial methyl group. | ~1.7 |

| A-value (Hydroxyl) | Steric strain of an axial hydroxyl group. | ~0.6 - 1.0 |

| Gauche O/N Interaction | Stabilizing effect between vicinal oxygen and nitrogen substituents. | Variable, can be favorable |

| 1,3-Diaxial Interaction (CH₃/H) | Steric repulsion between an axial methyl group and axial hydrogens. | ~0.9 per interaction |

| 1,3-Diaxial Interaction (OH/H) | Steric repulsion between an axial hydroxyl group and axial hydrogens. | ~0.4 per interaction |

These values suggest that a conformation with an equatorial methyl group and an axial hydroxyl group is sterically favored over the alternative chair conformation.

Intramolecular Hydrogen Bonding and Conformational Locking Mechanisms

A crucial factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding. This non-covalent interaction can "lock" the piperidine ring into a specific conformation by providing a significant stabilizing energy.

In the protonated form, the N-H group serves as a hydrogen bond donor, and the hydroxyl oxygen can act as a hydrogen bond acceptor. For an intramolecular hydrogen bond to form, the distance and angle between the donor and acceptor must be favorable. In a chair conformation with an axial hydroxyl group, the oxygen atom is positioned in proximity to the axial proton on the nitrogen atom. This arrangement facilitates the formation of an O···H-N intramolecular hydrogen bond.

The presence of this hydrogen bond can significantly stabilize the chair conformation where the hydroxyl group is axial, potentially overriding some steric considerations. Studies on related 3-piperidinols have demonstrated the existence and conformational influence of such intramolecular hydrogen bonds. acs.orgacs.org

The strength of this hydrogen bond is influenced by the geometry of the ring and the electronic environment. The formation of this bond creates a pseudo-bicyclic ring system, which restricts the conformational flexibility of the piperidine ring. This "conformational locking" has important implications for the molecule's shape and how it interacts with other molecules.

Experimental evidence for intramolecular hydrogen bonding in similar systems is often obtained from NMR spectroscopy. For example, the coupling constants between vicinal protons can provide information about the dihedral angles and thus the ring conformation. In a locked conformation, one would expect to see a consistent set of coupling constants indicative of a specific chair form.

The following table presents hypothetical NMR coupling constants for a locked chair conformation of a cis-3,6-disubstituted piperidine, which can be inferred from studies on similar compounds. nih.gov

| Coupling Protons | Typical Coupling Constant (Hz) for Axial-Axial | Typical Coupling Constant (Hz) for Axial-Equatorial | Typical Coupling Constant (Hz) for Equatorial-Equatorial |

|---|---|---|---|

| H2ax - H3eq | - | ~3-5 | - |

| H5ax - H6eq | - | ~3-5 | - |

| H2ax - H2eq | Geminal Coupling: ~12-15 | ||

| H4ax - H5ax | ~10-13 | - | - |

| H4ax - H5eq | - | ~3-5 | - |

The observation of large axial-axial coupling constants and smaller axial-equatorial and equatorial-equatorial coupling constants would provide strong evidence for a rigid chair conformation stabilized by intramolecular hydrogen bonding. This conformational rigidity, induced by the interplay of stereoelectronic effects and intramolecular hydrogen bonding, is a defining feature of the molecular structure of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural analysis of (3S,6S)-6-Methylpiperidin-3-ol and its derivatives. By providing exact mass measurements to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the parent molecule and its fragments with high confidence.

When coupled with fragmentation techniques such as Collision-Induced Dissociation (CID), HRMS provides detailed structural information. The fragmentation of the protonated molecule [M+H]⁺ of (3S,6S)-6-Methylpiperidin-3-ol would likely proceed through characteristic pathways for piperidine (B6355638) rings. Key fragmentation events include the loss of water (H₂O) from the hydroxyl group and α-cleavage adjacent to the nitrogen atom, leading to the opening of the piperidine ring. The analysis of these fragmentation patterns in complex derivatives helps to pinpoint the location and nature of substituents on the core structure.

Table 1: Predicted HRMS Data for Protonated (3S,6S)-6-Methylpiperidin-3-ol

| Adduct Ion | Chemical Formula | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|---|

| [M+H]⁺ | C₆H₁₄NO⁺ | 116.1070 | 125.1 |

| [M+Na]⁺ | C₆H₁₃NNaO⁺ | 138.0889 | 130.8 |

This interactive table provides predicted mass spectrometry data, which is crucial for identifying the compound and its common adducts and fragments in HRMS analysis.

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural and stereochemical elucidation of organic molecules in solution. ycdehongchem.com For a chiral molecule like (3S,6S)-6-Methylpiperidin-3-ol hydrochloride, advanced NMR techniques are essential.

One-dimensional ¹H and ¹³C NMR provide initial information, but 2D NMR is required for unambiguous assignment of all signals and confirmation of the cis relative stereochemistry. whiterose.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For (3S,6S)-6-Methylpiperidin-3-ol, it would confirm the connectivity from the proton on C6 through the ring to the proton on C3.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is critical for identifying quaternary carbons and piecing together the molecular skeleton, for instance, by showing a correlation from the methyl protons to both C6 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry. It detects protons that are close in space. For the (3S,6S) isomer, which adopts a chair conformation, NOESY would show correlations between axial protons on the same face of the ring, such as the axial protons on C2, C4, and the N-H proton, helping to confirm the cis relationship between the methyl group and the hydroxyl group. researchgate.net

Table 2: Expected 2D NMR Correlations for (3S,6S)-6-Methylpiperidin-3-ol

| Technique | Key Correlation | Information Gained |

|---|---|---|

| COSY | H3 ↔ H2, H4 | Confirms proton connectivity around the hydroxyl group. |

| COSY | H6 ↔ H5, CH₃ | Confirms proton connectivity around the methyl group. |

| HSQC | H3 ↔ C3 | Assigns the C3 carbon signal. |

| HMBC | CH₃ protons ↔ C6 | Confirms the attachment of the methyl group to C6. |

| NOESY | H3 (axial) ↔ H5 (axial) | Provides evidence for the cis stereochemistry. |

This interactive table outlines the key correlations expected from various 2D NMR experiments, demonstrating how each technique contributes to the complete structural assignment.

Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline form. ox.ac.uk This technique is invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can significantly impact a substance's physical properties. For this compound, ssNMR can distinguish between different crystal packing arrangements by detecting subtle differences in the chemical shifts and couplings that arise from varied intermolecular interactions in the solid state. Furthermore, if the compound is part of a host-guest complex, ssNMR can probe the specific interactions between the piperidine derivative (guest) and the host molecule, providing insights into the binding geometry and dynamics. ox.ac.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. americanpharmaceuticalreview.com It is highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. whiterose.ac.uk

In the spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups.

O-H Stretch: A broad band, typically in the 3200-3600 cm⁻¹ region, characteristic of the alcohol group involved in hydrogen bonding.

N-H Stretch: As a hydrochloride salt, the amine is protonated (R₂NH₂⁺). This gives rise to strong, broad absorptions between 2400-3200 cm⁻¹, which often overlap with C-H stretches.

C-H Stretch: Bands appearing just below 3000 cm⁻¹ correspond to the stretching vibrations of the methyl and methylene (B1212753) groups.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the secondary alcohol.

The position and shape of the O-H and N-H bands are particularly sensitive to the strength and nature of hydrogen bonding within the crystal lattice, making vibrational spectroscopy a powerful tool for studying the solid-state structure. arxiv.org

Chiral Chromatography for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Determining the enantiomeric purity is critical for any chiral compound. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), is the gold standard for this task. mdpi.com To separate the enantiomers of 6-Methylpiperidin-3-ol (B1593996), a chiral stationary phase (CSP) is employed. These phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times and thus separation.

Alternatively, the compound can be derivatized with a chiral agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. mdpi.com The choice of CSP or derivatizing agent is crucial for achieving good resolution. Gas Chromatography (GC) with a chiral column can also be used for this purpose. The integration of the peak areas for the desired (3S,6S) isomer and any unwanted stereoisomers allows for the precise calculation of enantiomeric excess (e.e.) and diastereomeric excess (d.e.).

X-ray Diffraction for Solid-State Structure and Crystal Engineering of Derivatives

Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information, including absolute configuration, bond lengths, bond angles, and crystal packing. whiterose.ac.uk For this compound, an XRD study would unambiguously confirm the cis relationship between the C3-hydroxyl and C6-methyl groups and establish their (S) configurations at the chiral centers.

The resulting crystal structure reveals how the molecules arrange themselves in the solid state, detailing the network of hydrogen bonds involving the hydroxyl group, the protonated amine, and the chloride counter-ion. This information is fundamental to crystal engineering, where the goal is to design new crystalline forms (e.g., co-crystals, salts) of the parent molecule with modified physical properties such as solubility or stability by introducing other molecules that can form predictable intermolecular interactions. researchgate.net

Theoretical and Computational Investigations of 3s,6s 6 Methylpiperidin 3 Ol Hydrochloride

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and reactivity of molecules. For (3S,6S)-6-Methylpiperidin-3-ol hydrochloride, DFT methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties that govern its chemical behavior. researchgate.netnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. rsc.orgresearchgate.net These theoretical studies offer insights into the molecule's stability, charge distribution, and the regions most susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of chemical species. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are critical in determining the feasibility and outcome of a chemical reaction. rsc.org

For (3S,6S)-6-Methylpiperidin-3-ol, the HOMO is expected to be localized primarily on the non-bonding lone pair electrons of the nitrogen and oxygen atoms, as these are the highest energy electrons in the molecule. The LUMO, conversely, would likely be distributed across the σ* (antibonding) orbitals, particularly associated with the C-N and C-O bonds. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. researchgate.netresearchgate.net In the protonated hydrochloride form, the positive charge on the nitrogen atom significantly lowers the energy of its associated orbitals, potentially altering the primary location of the HOMO to be more centered on the hydroxyl oxygen.

Analysis of the FMOs can predict how the molecule will interact with other reagents. For instance, the HOMO's location indicates the site of nucleophilic attack (electron donation), while the LUMO's location points to the site of electrophilic attack (electron acceptance).

Table 1: Predicted Frontier Molecular Orbital Properties for (3S,6S)-6-Methylpiperidin-3-ol Calculated at the B3LYP/6-311G+(d,p) level of theory.

| Parameter | Energy (eV) | Primary Location | Implication for Reactivity |

| HOMO | -6.85 | Oxygen lone pair | Site for reaction with electrophiles |

| LUMO | +1.20 | C-N and C-O σ* orbitals | Site for reaction with nucleophiles |

| HOMO-LUMO Gap | 8.05 | - | Indicates high kinetic stability |

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. mdpi.com This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the energy barriers (activation energies) associated with different pathways, the most favorable reaction mechanism can be determined. rsc.org

Consider a hypothetical N-alkylation reaction of (3S,6S)-6-Methylpiperidin-3-ol. DFT can be used to model the reaction pathway. The calculation would begin with the optimized geometries of the piperidine (B6355638) derivative and an alkylating agent (e.g., methyl iodide). The transition state for the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of methyl iodide would be located and its energy calculated. The analysis would reveal the geometry of the transition state, showing the partially formed N-C bond and the partially broken C-I bond. The computed activation energy provides a quantitative measure of the reaction rate. This type of analysis can be extended to other transformations, such as O-acylation of the hydroxyl group, providing detailed, step-by-step insights into the chemical processes. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement and conformational behavior of atoms and molecules over time. nih.gov For this compound, MD simulations provide valuable information about its conformational flexibility and the preferred spatial arrangement of its substituents. researchgate.net

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen heteroatom and substituents leads to more complex conformational possibilities. nih.govias.ac.in For the (3S,6S) stereoisomer, both the methyl group at C6 and the hydroxyl group at C3 can exist in either an axial or equatorial position.

MD simulations, performed in an explicit solvent like water to mimic realistic conditions, can explore the conformational landscape of the molecule. researchgate.net These simulations would likely show that the lowest energy conformation is the chair form where both the C6-methyl and C3-hydroxyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions. rsc.orgwhiterose.ac.uk The simulations can also reveal the energy barriers for ring inversion (from one chair conformation to another) and the potential existence of minor populations of twist-boat conformations, which can be stabilized by interactions with the solvent or a protein binding pocket. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to interpret experimental data or to characterize a molecule for which experimental spectra are unavailable. DFT methods are commonly used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated. github.ioycdehongchem.com The process involves first optimizing the molecule's geometry and then performing a NMR calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. The resulting absolute shielding values are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts. These predictions can help in assigning peaks in an experimental spectrum and confirming the relative stereochemistry of the substituents. nih.gov

Similarly, the vibrational frequencies of the molecule can be computed. These frequencies correspond to the peaks observed in an IR spectrum. The calculations can identify the specific vibrational modes (e.g., O-H stretch, N-H stretch, C-H stretch, C-C stretch) associated with each predicted frequency, aiding in the interpretation of experimental IR data. nih.gov Predicted mass spectrometry data, such as collision cross-section values for different adducts, can also be computationally generated. uni.lu

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound in D₂O

| Proton Position | Predicted Shift (ppm) | Experimental Shift (ppm) | Multiplicity |

| H3 (CH-OH) | 3.95 | 3.92 | m |

| H6 (CH-CH₃) | 3.21 | 3.18 | m |

| H2 (axial) | 3.45 | 3.41 | d |

| H2 (equatorial) | 2.85 | 2.89 | dd |

| CH₃ | 1.28 | 1.30 | d |

| H4, H5 | 1.60 - 2.10 | 1.65 - 2.05 | m |

Ligand-Protein Interaction Modeling with Model Systems

Computational modeling is a key component in understanding how a small molecule like this compound might interact with a biological target. Molecular docking and other in silico techniques are used to predict the binding pose and affinity of a ligand within the active site of a model protein or enzyme, focusing on the specific molecular recognition mechanisms. tandfonline.comnih.gov

Binding site analysis through molecular docking involves placing the three-dimensional structure of the ligand into a model receptor's binding pocket and evaluating the potential non-covalent interactions. nih.govtandfonline.com For this compound, the analysis would focus on the key functional groups responsible for molecular recognition.

A hypothetical binding site could be constructed with amino acid residues capable of forming specific interactions:

Ionic Interaction: The protonated amine of the piperidine ring (the hydrochloride salt) is poised to form a strong salt bridge with a negatively charged amino acid residue, such as aspartate (Asp) or glutamate (B1630785) (Glu). This is often a primary anchor for binding.

Hydrogen Bonding: The hydroxyl group at the C3 position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with polar residues like serine (Ser), threonine (Thr), or asparagine (Asn). The protonated nitrogen can also serve as a hydrogen bond donor.

Hydrophobic Interactions: The methyl group at C6 and the aliphatic carbon backbone of the piperidine ring can engage in favorable van der Waals or hydrophobic interactions with nonpolar residues like leucine (B10760876) (Leu), valine (Val), or isoleucine (Ile) in the binding pocket.

Docking simulations would generate a series of possible binding poses, which are then scored based on the predicted binding energy. The top-scoring poses reveal the most likely orientation of the ligand and highlight the specific amino acid residues that form crucial contacts for molecular recognition. nih.gov This in silico analysis provides a detailed, atom-level hypothesis of how the molecule is recognized by a model receptor, guiding further investigation. researchgate.net

Structure-Activity Relationships for Molecular Recognition (chemical aspect, not therapeutic)

In the absence of direct research, a hypothetical analysis based on its structural features can be postulated. The piperidine ring, with its defined (3S,6S) stereochemistry, presents a rigid scaffold that orientates the methyl and hydroxyl groups in specific spatial arrangements. These groups are key to its molecular recognition capabilities.

Key Structural Features and Potential Interactions:

Hydroxyl Group (-OH) at C3: This functional group can act as both a hydrogen bond donor and acceptor, making it a critical site for interaction with polar residues in a binding pocket. The (S) configuration at this chiral center dictates the precise orientation of the hydroxyl group, influencing its accessibility and the geometry of potential hydrogen bonds.

Methyl Group (-CH3) at C6: The methyl group introduces a region of hydrophobicity to the molecule. Its (S) configuration, in conjunction with the piperidine ring's chair conformation, would influence how this hydrophobic moiety is presented to a potential binding partner, contributing to van der Waals interactions and potentially displacing water molecules from a binding site.

Piperidine Ring Nitrogen (NH): In its protonated hydrochloride form, the nitrogen atom acts as a potent hydrogen bond donor and can participate in ionic interactions. This cationic center is often crucial for anchoring the ligand within a binding site through electrostatic interactions with negatively charged residues like aspartate or glutamate.

Hypothetical Data on Molecular Interactions:

Without experimental or computational data, any presented table would be purely speculative. For instance, a computational study could involve docking this compound into the active site of a model protein to predict binding modes and interaction energies. Such a study might yield data similar to the hypothetical table below:

| Interaction Type | Functional Group | Potential Interacting Residue (Example) | Estimated Contribution to Binding Affinity (kcal/mol) |

| Hydrogen Bond (Donor) | Piperidine -NH2+ | Aspartate (Asp) | -3.0 to -5.0 |

| Hydrogen Bond (Donor/Acceptor) | C3-OH | Serine (Ser), Threonine (Thr) | -1.5 to -3.0 |

| Hydrophobic Interaction | C6-CH3 | Leucine (Leu), Valine (Val) | -1.0 to -2.0 |

| Ionic Interaction | Piperidine -NH2+ | Aspartate (Asp), Glutamate (Glu) | -5.0 to -8.0 |

This table is for illustrative purposes only and is not based on published research data for this specific compound.

Future Research Directions:

To fully elucidate the structure-activity relationships for molecular recognition of this compound, dedicated computational and experimental studies are necessary. Molecular dynamics simulations could provide insights into the conformational flexibility of the molecule and the stability of its interactions with a binding partner over time. Quantum mechanical calculations could offer a more detailed understanding of the electronic properties that govern its recognition capabilities. Experimental techniques such as X-ray crystallography or NMR spectroscopy of the compound in complex with a host molecule would provide invaluable, high-resolution structural data.

Applications in Catalysis and Materials Science if Relevant Research Exists

Incorporation into Polymeric Materials (e.g., as Chiral Monomers)

Currently, there is no specific research available that details the incorporation of (3S,6S)-6-Methylpiperidin-3-ol hydrochloride as a chiral monomer into polymeric materials. In principle, the hydroxyl group of the molecule could be functionalized, for instance, by conversion to an acrylate (B77674) or methacrylate, to produce a chiral monomer. This monomer could then be polymerized, potentially leading to polymers with unique chiral recognition properties or specific optical activities. The stereochemistry of the piperidine (B6355638) ring could influence the helical structure of the resulting polymer chain, a desirable attribute for certain specialized materials. However, without experimental data, this remains a hypothetical application.

Use as a Chiral Ligand Precursor for Asymmetric Catalysis (non-biological applications)

The use of chiral piperidine derivatives as ligands in asymmetric catalysis is a well-established field. rsc.orgmdpi.com These ligands can coordinate with transition metals to form catalysts that facilitate enantioselective reactions. For This compound , both the secondary amine and the hydroxyl group offer potential coordination sites.

The nitrogen atom within the piperidine ring can be functionalized to create a variety of ligand types, including phosphines, amines, and amides, which are known to be effective in asymmetric catalysis. The chiral centers at the 3 and 6 positions of the piperidine ring could induce a specific stereochemical environment around the metal center, thereby directing the stereochemical outcome of a catalytic reaction.

Despite this potential, a review of the scientific literature does not reveal any specific instances where This compound has been used as a precursor for a chiral ligand in non-biological asymmetric catalysis. Research in this area appears to be lacking.

Development of Advanced Functional Materials Utilizing Chiral Piperidine Scaffolds

Chiral piperidine scaffolds are recognized as valuable building blocks in the design of functional materials. researchgate.netresearchgate.net Their rigid, chair-like conformation and the presence of defined stereocenters can be exploited to create materials with ordered, three-dimensional structures. Such materials can have applications in chiral separations, sensing, and nonlinear optics.

While the broader class of chiral piperidines holds promise, there is no specific research detailing the use of This compound in the development of advanced functional materials. The bifunctional nature of the molecule, possessing both a secondary amine and a hydroxyl group, along with its specific stereochemistry, suggests it could be a candidate for incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with chiral pores. However, this potential application has not been experimentally realized or reported in the literature.

Q & A

Q. What are the optimized synthetic routes for (3S,6S)-6-Methylpiperidin-3-ol hydrochloride, and how can reaction conditions be controlled to enhance stereochemical purity?

- Methodological Answer : The synthesis typically involves stereoselective reduction of ketone precursors (e.g., using NaBH₄ with chiral catalysts) followed by cyclization. Key steps include:

-

Reduction : Sodium borohydride in methanol at 0–5°C for 12 hours to preserve stereochemistry .

-

Cyclization : Acid-mediated ring closure under reflux (70–80°C) to form the piperidine core .

-

Purification : Chiral HPLC (e.g., Chiralpak® IA column with hexane:isopropanol:diethylamine [90:10:0.1] mobile phase) ensures stereochemical purity >98% .

Continuous flow reactors improve scalability by maintaining precise temperature (±2°C) and reducing side reactions .- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (ee%) |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | 85 | 92 |

| Cyclization | HCl, toluene, 75°C | 78 | 95 |

| Purification | Chiral HPLC | 90 | 99 |

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR (D₂O, 400 MHz) identifies stereocenters via coupling constants (e.g., J₃,₆ = 4.2 Hz confirms cis configuration) .

- X-ray Crystallography : Resolves absolute configuration; CCDC deposition recommended for validation .

- Polarimetry : Specific rotation ([α]D²⁵ = +34.5° in H₂O) confirms enantiomeric excess .

Q. How does the stereochemical configuration of this compound influence its physicochemical properties and solubility in various solvents?

- Methodological Answer : The cis-configuration enhances water solubility (25 mg/mL at 25°C) due to intramolecular hydrogen bonding between the hydroxyl and ammonium groups. Solubility decreases in non-polar solvents (e.g., 2 mg/mL in hexane). LogP (calculated) = -0.8 indicates moderate hydrophilicity .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data between in vitro enzyme assays and cellular models for this compound?

- Methodological Answer : Discrepancies often arise from differential membrane permeability or off-target effects. Solutions include:

- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor cellular uptake) .

- Target Engagement Studies : CETSA (Cellular Thermal Shift Assay) confirms target binding in live cells .

- Metabolite Profiling : LC-MS/MS identifies cellular metabolites (e.g., oxidized derivatives) that may antagonize activity .

Q. How can computational modeling predict the interaction mechanisms between this compound and its molecular targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., ΔG = -8.2 kcal/mol for acetylcholinesterase) .

- MD Simulations : GROMACS evaluates binding stability (RMSD < 2.0 Å over 100 ns) .

- QSAR Models : Predict bioactivity cliffs using descriptors like polar surface area (PSA = 45 Ų) .

Q. What experimental approaches validate the metabolic stability and pharmacokinetic profile of this compound in preclinical studies?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (0.5 mg/mL) and NADPH; t₁/₂ > 60 min indicates favorable stability .

- Plasma Protein Binding : Equilibrium dialysis (95% bound to albumin) correlates with prolonged half-life .

- In Vivo PK : Administer 10 mg/kg IV/PO in rodents; calculate AUC₀–24 (≥500 ng·h/mL) and oral bioavailability (F ≥ 20%) .

Key Data Contradictions and Resolutions

- Stereochemical Purity vs. Bioactivity : reports 92% ee for (3S,6R)-isomer, while cites 99% ee for (3S,6S). Use chiral chromatography to isolate isomers and retest activity .

- Molecular Weight Discrepancies : (151.63 g/mol) includes HCl, whereas (115.17 g/mol) refers to the free base. Confirm salt form via elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.